4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a butenyl group at the 4-position, a chlorine atom at the 6-position, and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the butenyl, chloro, and cyclopropyl substituents. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Butenyl Group: This step often involves the use of butenyl halides or butenyl Grignard reagents in the presence of a suitable catalyst.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The chlorine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (e.g., ethanol, dichloromethane)
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine
- 4-(But-3-en-1-yl)-6-chloro-2-phenylpyrimidine
- 4-(But-3-en-1-yl)-6-chloro-2-ethylpyrimidine
Uniqueness
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-but-3-enyl-6-chloro-2-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-4-9-7-10(12)14-11(13-9)8-5-6-8/h2,7-8H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVJKOXMRTWUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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